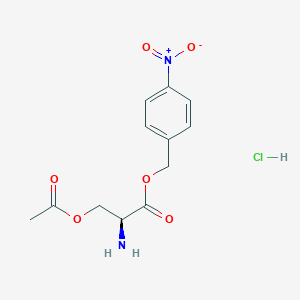

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride

Description

Properties

IUPAC Name |

(4-nitrophenyl)methyl (2S)-3-acetyloxy-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZHJUOZKFPKHA-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride generally follows a multi-step approach:

- Step 1: Protection of the hydroxyl group of L-serine by acetylation

- Step 2: Esterification of the carboxyl group with 4-nitrobenzyl alcohol

- Step 3: Formation of the hydrochloride salt

This approach ensures selective modification of functional groups to yield the desired compound with high purity and stability.

Detailed Preparation Steps

2.1 Acetylation of L-serine Hydroxyl Group

- L-serine is reacted with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base or catalyst (e.g., pyridine) to selectively acetylate the hydroxyl group.

- Typical conditions involve stirring the reaction mixture at low temperature (0–5 °C) initially, then allowing it to warm to room temperature to ensure complete acetylation.

- The reaction is monitored by thin-layer chromatography (TLC) or HPLC to confirm conversion.

2.2 Esterification with 4-Nitrobenzyl Alcohol

- The O-acetyl-L-serine is then esterified at the carboxylic acid group using 4-nitrobenzyl alcohol.

- Activation of the carboxyl group can be achieved by carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or via acid chloride formation.

- Alternatively, the use of p-nitrophenyl esters as activated intermediates has been reported to facilitate ester formation.

- The reaction is typically performed in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at ambient temperature or slightly elevated temperatures (20–40 °C).

- The presence of a base like triethylamine can neutralize generated acids and drive the reaction forward.

2.3 Formation of Hydrochloride Salt

- The crude ester product is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethyl acetate or ethanol) to form the hydrochloride salt.

- This step improves the compound's stability and facilitates purification by crystallization.

- The hydrochloride salt is collected by filtration and washed with cold solvents to remove impurities.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Dichloromethane | 0–25 °C | 85–95 | Selective O-acetylation of serine OH |

| Esterification | 4-Nitrobenzyl alcohol, DCC, DMAP catalyst | DMF or DCM | 20–40 °C | 70–85 | Carbodiimide-mediated ester formation |

| Hydrochloride salt | HCl gas or HCl in ethanol | Ethanol or EtOAc | 0–25 °C | Quantitative | Crystallization of hydrochloride salt |

DMAP = 4-Dimethylaminopyridine, a catalyst to improve coupling efficiency.

Purification and Characterization

- The final hydrochloride salt is purified by recrystallization from ethanol/ethyl acetate mixtures.

- Characterization includes melting point determination, elemental analysis, and spectroscopic methods (NMR, IR).

- Typical melting point for the hydrochloride salt is reported around 166–168 °C.

- Elemental analysis confirms the expected composition consistent with C, H, N content.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| Hydroxyl Acetylation | Acetylation of L-serine hydroxyl group | Acetic anhydride, pyridine, 0–25 °C | O-acetyl-L-serine intermediate |

| Carboxyl Esterification | Coupling with 4-nitrobenzyl alcohol via activated ester or carbodiimide | 4-Nitrobenzyl alcohol, DCC, DMAP, DMF/DCM, 20–40 °C | Formation of 4-nitrobenzyl O-acetyl-L-serinate |

| Hydrochloride Salt Formation | Treatment with HCl in ethanol or ethyl acetate | HCl gas or HCl solution, 0–25 °C | Crystalline hydrochloride salt |

| Purification | Recrystallization | Ethanol/ethyl acetate | Pure compound with defined melting point |

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-serine and 4-nitrobenzyl alcohol.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide.

Major Products Formed

Hydrolysis: L-serine, 4-nitrobenzyl alcohol.

Reduction: 4-aminobenzyl O-acetyl-L-serinate hydrochloride.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₅ClN₂O₆

- Molecular Weight : 318.72 g/mol

- Purity : >97%

Medicinal Chemistry Applications

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity against various targets.

- Antiviral Activity : Research has indicated that compounds similar to 4-Nitrobenzyl O-acetyl-L-serinate can be used to identify anti-HIV therapeutic compounds through the incorporation of carboxyl ester or phosphonate ester groups. This approach demonstrates the compound's utility in developing antiviral agents .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis, particularly in the formation of conformationally constrained dipeptide mimetics.

- Synthesis of Dipeptide Mimics : The condensation reactions involving N-Boc-L-serine derivatives have been utilized to synthesize oxazolidinones and other peptidomimetics. For instance, the cyclization of dipeptides containing serine residues can lead to stable oxazolidine derivatives, which are important in drug design .

Case Study: Dipeptide Mimetic Synthesis

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Condensation of N-Boc-L-serine with L-leucine methyl ester | 83% |

| 2 | Cyclization to form oxazolidine derivative | 64% |

This table summarizes a successful synthesis pathway demonstrating the efficiency of using this compound in creating complex peptide structures.

Chemical Biology Applications

The compound has shown promise in chemical biology, particularly in exploring the roles of amino acids and their derivatives.

- Selenocysteine Derivatives : The synthesis of β-seleno-α-amino acids has been linked to the study of selenocysteine derivatives, which play crucial roles in enzyme activity and redox biology. The incorporation of such derivatives can provide insights into biochemical pathways and potential therapeutic targets .

Analytical Chemistry

In analytical chemistry, this compound can be utilized for various analytical techniques due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride involves its interaction with biological molecules. The nitrobenzyl group can undergo photolysis, releasing the active L-serine moiety. This property is exploited in controlled drug release systems where the compound is activated by light.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Reactivity : The presence of an acetylated serine in the target compound distinguishes it from simpler analogs like 4-nitrobenzylamine hydrochloride. This ester group may confer hydrolytic sensitivity compared to the more stable amine or bromide derivatives .

- Applications : While O-(4-nitrobenzyl)hydroxylamine hydrochloride is used in analytical chemistry for carbonyl derivatization , the target compound’s serine moiety suggests a role in chiral synthesis or biomolecule conjugation.

- Stability : Hydrochloride salts (e.g., 4-nitrobenzylamine hydrochloride) enhance solubility and crystallinity, critical for pharmaceutical intermediates .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit good aqueous solubility, advantageous for biological applications .

- Stability : Nitrobenzyl bromides/chlorides are light-sensitive and require inert storage , whereas hydroxylamine derivatives are moisture-sensitive .

Industrial and Pharmaceutical Relevance

- Carbapenem Synthesis: 4-Nitrobenzyl alcohol and its derivatives (e.g., Mg salt of mono 4-nitrobenzyl malonate) are key intermediates in carbapenem antibiotics like meropenem . The target compound’s ester group may play a similar protective role.

- Analytical Chemistry : O-(4-Nitrobenzyl)hydroxylamine hydrochloride’s derivatization efficiency (96% recovery, 1 mg/kg detection limit) underscores nitrobenzyl compounds’ utility in trace analysis .

Biological Activity

4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

- Chemical Structure : The compound features a nitrobenzyl group and an acetylated L-serine moiety, which contribute to its biological activity.

- Molecular Formula : C₁₁H₁₃ClN₂O₄S

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activities of this compound can be attributed to its interactions with various biological macromolecules. The nitro group is known to participate in redox reactions, leading to the generation of reactive intermediates that can interact with DNA and proteins, potentially causing cellular damage and apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds containing nitro groups often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines through the activation of intrinsic pathways .

Table 1: Anticancer Activity of Nitro Compounds

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Nitrobenzyl O-acetyl-L-serinate | Non-Small Cell Lung | 15 | Induction of apoptosis |

| Nitroimidazole derivatives | Various | 10-20 | DNA interaction and damage |

| Metronidazole | Bacterial infections | 5 | Reduction to toxic intermediates |

Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, resulting in reactive species that bind to microbial DNA, leading to cell death .

Table 2: Antimicrobial Efficacy

| Compound | Microorganism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4-Nitrobenzyl O-acetyl-L-serinate | Staphylococcus aureus | 20 | DNA binding and damage |

| Chloramphenicol | Various | 15 | Inhibition of protein synthesis |

| Metronidazole | Giardia lamblia | 5 | Reduction to toxic intermediates |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Nitro fatty acids have been shown to modulate signaling pathways involved in inflammation .

Case Studies

- Case Study on Anticancer Effects : A study involving the administration of this compound demonstrated a significant reduction in tumor size in xenograft models of non-small cell lung cancer when combined with conventional chemotherapeutics .

- Antimicrobial Testing : In vitro tests revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride in laboratory settings?

The synthesis typically involves cyanidation of 4-nitrobenzyl chloride derivatives using sodium cyanide, followed by esterification or protection of functional groups. For example, p-nitrobenzyl chloride can react with sodium cyanide to form intermediates like p-nitrophenylacetonitrile, which are further functionalized with acetylated serine moieties . In cephalosporin synthesis, the 4-nitrobenzyl group is used as a protecting group; deacylation with pyridine and phosphorus pentachloride in isobutanol yields intermediates like the hydrochloride salt of the 4-nitrobenzyl ester .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- 1H NMR Spectroscopy : Critical for tracking reaction progress and confirming substitution mechanisms. For 4-nitrobenzyl chloride derivatives, distinct aromatic proton signals (e.g., δ 7.5–8.5 ppm) and shifts in methyl/methylene groups (e.g., δ 4.5–5.5 ppm) indicate SN2 reactivity .

- HPLC with Derivatization : O-(4-Nitrobenzyl)hydroxylamine hydrochloride is used as a derivatization reagent to enhance detection of carbonyl-containing compounds at λmax = 254 nm .

Q. How is the 4-nitrobenzyl group utilized in pharmaceutical intermediate synthesis?

This group serves as a protecting group in carbapenem antibiotic synthesis. For example, 4-nitrobenzyl diazoacetoacetate and Mg salt of mono-4-nitrobenzyl malonate are key intermediates for imipenem and meropenem, respectively. The nitro group facilitates selective deprotection under mild acidic conditions .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be studied for nucleophilic substitutions involving 4-nitrobenzyl derivatives?

Kinetic NMR experiments in deuterated solvents (e.g., methanol-d4) provide real-time monitoring of SN2 reactions. For 4-nitrobenzyl chloride, second-order rate constants (e.g., 8.1 × 10⁻⁵ M⁻¹ s⁻¹) are calculated from time-resolved 1H NMR data. Comparative studies with bromide analogs (3.3 × 10⁻³ M⁻¹ s⁻¹) confirm the leaving group’s impact on reactivity . Temperature-controlled studies (e.g., 25–50°C) further elucidate activation parameters using Arrhenius plots.

Q. What strategies resolve contradictions in reported reaction rates for 4-nitrobenzyl chloride substitutions?

Discrepancies often arise from solvent polarity and temperature variations . For instance, higher reaction temperatures (e.g., 40°C vs. 25°C) accelerate rates by reducing activation energy. Methodological standardization—such as using anhydrous solvents (e.g., tetrahydrofuran) and controlled reagent stoichiometry—minimizes variability. Cross-validation with computational models (e.g., DFT calculations) can also reconcile experimental vs. theoretical data .

Q. How can 4-nitrobenzyl derivatives be optimized as protecting groups in peptide synthesis?

Optimization involves:

- Stability Screening : Testing resistance to acidic/basic conditions during coupling reactions.

- Deprotection Efficiency : Using catalytic hydrogenation or Zn/HCl to selectively remove the 4-nitrobenzyl group without degrading sensitive moieties (e.g., β-lactam rings in cephalosporins) .

- Solubility Modulation : Introducing polar substituents (e.g., acetylated serine) to improve solubility in aqueous-organic hybrid systems .

Q. What advanced applications exist for 4-nitrobenzyl derivatives in analytical chemistry?

As HPLC derivatization agents , O-(4-nitrobenzyl)hydroxylamine hydrochloride reacts with carbonyl groups (e.g., aldehydes, ketones) to form UV-active hydrazones. This method enhances sensitivity for trace analysis in complex matrices (e.g., biological fluids) with detection limits as low as 0.1 ppm .

Q. How does the 4-nitrobenzyl group influence the crystallinity of pharmaceutical intermediates?

The nitro group’s electron-withdrawing nature enhances intermolecular dipole interactions, improving crystal lattice stability. X-ray diffraction studies of sulfonamide derivatives reveal planar aromatic stacking and hydrogen-bonding networks involving the nitro moiety, critical for batch-to-batch reproducibility in drug manufacturing .

Methodological Considerations

- Hazard Analysis : Prior to synthesis, conduct a full risk assessment for nitro-containing compounds (e.g., explosive potential, toxicity) .

- Purity Standards : Use ≥97% pure reagents (HPLC/LC-MS grade) for reproducible NMR and derivatization results .

- Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed protocols to mitigate experimental bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.